7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is a heterocyclic compound that contains a thiazepine ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one can be achieved through various methods. One common approach involves the reaction of 2-aminothiophenol with 2-bromo-4-methoxyacetophenone under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazepine ring.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and reaction time. The use of microwave irradiation has been explored to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazepine ring to a dihydrothiazepine derivative.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazepine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxine derivatives: These compounds share a similar core structure but contain an oxygen atom instead of sulfur.
Dihydrobenzodioxin phenanthroimidazole derivatives: These compounds are used in organic light-emitting devices and have different applications compared to thiazepine derivatives.
Uniqueness: 7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is unique due to the presence of the thiazepine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H11NO2S |
---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
7-methoxy-3,5-dihydro-2H-1,5-benzothiazepin-4-one |
InChI |
InChI=1S/C10H11NO2S/c1-13-7-2-3-9-8(6-7)11-10(12)4-5-14-9/h2-3,6H,4-5H2,1H3,(H,11,12) |
InChI Key |
GOCGTBRREUIQSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)SCCC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.